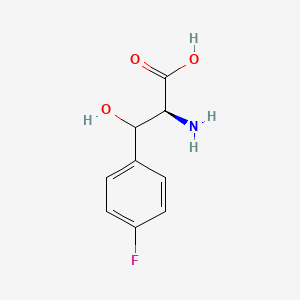

4-Fluoro-|A-hydroxy-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-|A-hydroxy-phenylalanine is a compound with the molecular formula C9H10FNO3 . It is a derivative of phenylalanine, a non-proteinogenic alpha-amino acid, and a member of monofluorobenzenes . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Synthesis Analysis

The synthesis of fluorinated phenylalanine derivatives has been explored through different methods, including nucleophilic substitution and phase-transfer catalysis . For instance, the enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine involved isotopic exchange starting from [18F]fluoride.

Molecular Structure Analysis

The molecular structure of fluorinated phenylalanine derivatives includes a critical examination of their conformational preferences and how these are influenced by the introduction of fluorine and hydroxyl groups. Fluorine substitution at specific positions on the phenyl ring can significantly affect the molecule’s electronic properties and steric hindrance, impacting its binding affinity and reactivity in biological systems.

Chemical Reactions Analysis

Fluorinated phenylalanine derivatives participate in various chemical reactions, leveraging the unique properties conferred by the fluorine and hydroxyl substitutions . These compounds have been utilized in bioorthogonal reactions, demonstrating their utility in modifying peptides and proteins with new functionalities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-|A-hydroxy-phenylalanine are influenced by the presence of the fluorine and hydroxyl groups . The high electronegativity of the fluorine leads to low polarizability and a strong covalent bond to carbon . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

科学的研究の応用

Radiopharmaceutical Chemistry

Fluorinated phenylalanines, including 4-Fluoro-|A-hydroxy-phenylalanine, have been used in the field of radiopharmaceutical chemistry . Electrophilic radiofluorinations were among the first labeling methods used for the preparation of some of the most important 18F-labeled radiopharmaceuticals . This compound can be used in the imaging of glucose and dopamine metabolism .

Pharmaceutical Applications

Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications . They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . Moreover, they have been used in topography imaging of tumor ecosystems using PET .

Molecular Genetics

The study on the molecular genetics of phenylketonuria (PKU) elucidates the process of isolating rat phenylalanine hydroxylase mRNA for synthesizing its cDNA. This has implications for understanding the genetic basis of PKU.

Protein Folding and Stability

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability . This is especially important in therapeutic proteins and peptide-based vaccines .

Protein-Protein Interactions

Fluorinated amino acids, including 4-Fluoro-|A-hydroxy-phenylalanine, influence protein-protein interactions . This can modulate the properties of peptides and proteins .

Metabolic Properties

Fluorinated amino acids can modulate the metabolic properties of membrane permeability and reactivity . This is important in the development of new drugs and therapeutic agents .

作用機序

Target of Action

The primary target of 4-Fluoro-|A-hydroxy-phenylalanine, also known as (2S)-2-AMINO-3-(4-FLUOROPHENYL)-3-HYDROXYPROPANOIC ACID, is the MIO-dependent tyrosine 2,3-aminomutase . This enzyme is found in Streptomyces globisporus .

Mode of Action

It is known that fluorinated compounds can give new functions and better performance to organic compound molecules . The introduction of fluorine atoms can significantly affect the molecule’s electronic properties and steric hindrance, impacting its binding affinity and reactivity in biological systems .

Biochemical Pathways

It is known that fluorinated phenylalanines have played an important role as potential enzyme inhibitors as well as therapeutic agents .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Result of Action

It is known that fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-|A-hydroxy-phenylalanine. For instance, storage conditions can impact the stability of the compound . It is recommended to store the compound in a cool, dry area protected from environmental extremes .

Safety and Hazards

When handling 4-Fluoro-|A-hydroxy-phenylalanine, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

将来の方向性

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The direct formation of the C-F bond by fluorinase is the most effective and promising method for the enzymatic synthesis of fluorinated compounds . This opens up new possibilities for the development of novel fluorinated compounds with potential applications in various fields .

特性

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNNRQFRXBIYIZ-JAMMHHFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)N)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C([C@@H](C(=O)O)N)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-|A-hydroxy-phenylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)